(2-Azido-1,1-difluoroethyl)benzene

Overview

Description

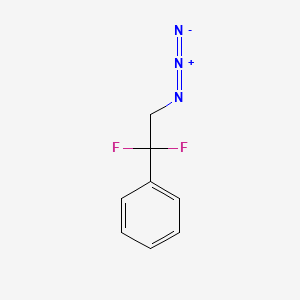

(2-Azido-1,1-difluoroethyl)benzene: is an organic compound with the molecular formula C8H7F2N3 It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to an ethyl group, which is further connected to a benzene ring

Mechanism of Action

Target of Action

The primary targets of (2-Azido-1,1-difluoroethyl)benzene are heteroatom nucleophiles, such as thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound’s interaction.

Mode of Action

This compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the formation of a hypervalent iodine intermediate, which is critical for the reaction to proceed efficiently . The compound reacts with the nucleophiles, leading to changes in their chemical structure and function.

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, azides are known to participate in a variety of reactions, including reduction, bromination, and nitrile formation . These reactions can lead to the formation of new compounds, altering the downstream effects of the pathways involved.

Pharmacokinetics

The compound’s molecular weight of 18316 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of this compound results in the formation of various new compounds. For example, azides can be reduced to tin-substituted amines, which can then be converted into either the corresponding amine or an amine derivative . These new compounds can have different molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the chemoselectivity of the compound’s reactions . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azido-1,1-difluoroethyl)benzene typically involves the introduction of the azido group to a difluoroethylbenzene precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the difluoroethylbenzene is replaced by the azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under mild heating conditions to facilitate the substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Azido-1,1-difluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles, a type of heterocyclic compound.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst (Cu(I)) for the Huisgen cycloaddition reaction.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Chemistry: (2-Azido-1,1-difluoroethyl)benzene is used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions. These triazoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s ability to form triazoles makes it useful in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes. Triazoles derived from this compound have shown potential in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Comparison with Similar Compounds

(2-Azidoethyl)benzene: Similar structure but lacks the difluoro substitution.

(2-Azido-1,1-difluoroethyl)benzene: Contains an azido group and difluoroethyl group attached to a benzene ring.

Uniqueness: this compound is unique due to the presence of both the azido group and the difluoroethyl group. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The combination of these functional groups allows for diverse chemical transformations and applications that are not possible with simpler azido or difluoro compounds.

Biological Activity

(2-Azido-1,1-difluoroethyl)benzene is an organic compound characterized by the presence of an azide functional group and difluoroethyl substituents on a benzene ring. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and reactivity profiles. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Features:

- Azide Group (-N₃): Known for its high reactivity, allowing for various synthetic transformations.

- Difluoroethyl Moiety: Influences the electronic properties, potentially affecting biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Azidation : Introduction of the azide group via nucleophilic substitution reactions.

- Difluorination : Utilization of fluorinating agents to incorporate fluorine atoms into the ethyl chain.

Reactivity and Mechanisms

The azide group in this compound is highly reactive, participating in various chemical reactions such as:

- Click Chemistry : The azide can undergo cycloaddition reactions with alkynes, facilitating the formation of complex molecular architectures.

- Nucleophilic Substitution Reactions : The difluoroethyl moiety can enhance electrophilicity, making it a target for nucleophilic attack.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds containing azide groups:

- Antimicrobial Activity : Research indicates that azides can exhibit antimicrobial properties. For instance, a study demonstrated that azido-containing compounds showed activity against specific bacterial strains, suggesting potential as antimicrobial agents .

- Cytotoxicity Assessments : In vitro assays have shown that certain azide derivatives can induce cytotoxic effects in cancer cell lines. This suggests that this compound may have potential as an anticancer agent .

- Drug Metabolism : Understanding the metabolic pathways of azide compounds is crucial for assessing their pharmacokinetics. Studies indicate that modifications to the azide structure can influence metabolic stability and bioavailability .

Applications in Research and Industry

This compound has several notable applications:

- Synthetic Intermediates : Its high reactivity makes it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals.

- Material Science : The compound is being explored for use in developing advanced materials due to its unique electronic properties.

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C₉H₈F₂N₃ |

| Azide Group Presence | Yes |

| Biological Activity | Antimicrobial, cytotoxic effects |

| Synthesis Methods | Azidation, difluorination |

| Applications | Pharmaceuticals, materials science |

Properties

IUPAC Name |

(2-azido-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFILYREJZMIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.